Propyl lactate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

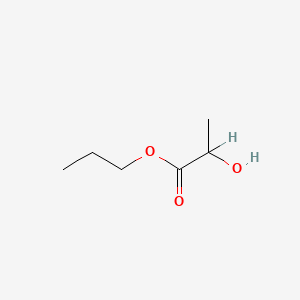

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGAIQLOCKNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049334 | |

| Record name | Propanoic acid,2-hydroxy-,propylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-09-1 | |

| Record name | Propyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl lactate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid,2-hydroxy-,propylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL LACTATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Q872BRBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl lactate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Propyl Lactate

Introduction

This compound (propyl 2-hydroxypropanoate) is an organic compound classified as an ester of lactic acid and propanol.[1][2] It exists as a colorless, transparent liquid and is recognized for its mild, pleasant odor.[2][3] This biodegradable solvent has garnered significant attention across various industries, including pharmaceuticals, cosmetics, food and beverage, and coatings, owing to its favorable safety profile, low toxicity, and effective solvency power.[2][] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental data for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound is a chiral molecule, existing as two distinct stereoisomers: (S)-propyl lactate (also known as L-propyl lactate) and (R)-propyl lactate (or D-propyl lactate). The racemic mixture is the most commonly available form.[5] The specific isomer can be crucial in pharmaceutical and biological applications where stereochemistry dictates efficacy and interaction with biological systems.

The fundamental structure consists of a propyl group attached via an ester linkage to the carboxyl group of lactic acid. The structure retains the hydroxyl group at the alpha-position relative to the carbonyl, which is a key feature influencing its chemical properties, such as its ability to form hydrogen bonds.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application as a solvent, in formulations, and as a chemical intermediate. Data is provided for the racemic mixture unless otherwise specified.

| Property | Value | Reference(s) |

| IUPAC Name | propyl 2-hydroxypropanoate | [1][] |

| CAS Number | 616-09-1 (Racemate), 53651-69-7 ((S)-isomer) | [1][6][7] |

| Molecular Formula | C₆H₁₂O₃ | [1][8][9] |

| Molecular Weight | 132.16 g/mol | [1][][9] |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Boiling Point | 166 - 174.2 °C at 760 mmHg | [2][8][10] |

| Melting Point | -14 °C to 1 °C | [2][][7][10][11] |

| Density | 0.988 - 1.024 g/cm³ at 20-25 °C | [2][3][8][10] |

| Flash Point | 62.7 - 69 °C | [5][7][8] |

| Vapor Pressure | 0.38 mmHg at 25 °C | [5][8] |

| Refractive Index | 1.411 - 1.427 at 20 °C | [5][8][10] |

| Solubility | Completely miscible with water; Soluble in alcohol; Limited in nonpolar solvents. | [2][5] |

| logP (o/w) | 0.470 - 0.8 (estimated) | [5][12] |

Experimental Protocols and Data

Synthesis: Fischer Esterification

A primary method for synthesizing this compound is the Fischer esterification, which involves the direct acid-catalyzed reaction between lactic acid and propanol.

Methodology:

-

Lactic acid and an excess of n-propanol are combined in a round-bottom flask.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

The reaction mixture is heated to reflux. Water is produced as a byproduct and is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the ester product.

-

Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), and washed with water to remove any remaining acid, alcohol, and salts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by fractional distillation under reduced pressure to yield pure this compound.[2]

Chemical Reactions: Hydrolysis

This compound can be hydrolyzed back to its constituent parts, lactic acid and propanol. This reaction is the reverse of the Fischer esterification and is typically catalyzed by an acid or a base.[2]

Caption: Hydrolysis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides structural confirmation. Key signals include a doublet for the methyl group protons of the lactate moiety, a quartet for the adjacent methine proton, and signals corresponding to the propyl group's methyl, methylene, and oxymethylene protons. The hydroxyl proton signal is often a broad singlet.[2]

Mass Spectrometry (MS): Mass spectrometry analysis reveals characteristic fragmentation patterns. A common fragmentation includes the loss of the propyl group, resulting in an acylium ion (m/z 89). The McLafferty rearrangement can also produce a significant diagnostic peak.[2]

Biological Activity and Metabolism

This compound itself is primarily used as a solvent and flavoring agent and has demonstrated some antimicrobial and antifungal properties.[2] In biological systems, esters like this compound are subject to hydrolysis by esterase enzymes. This metabolic process cleaves the ester bond, yielding lactic acid and n-propanol.[13]

While this compound is not a direct signaling molecule, its metabolite, lactate, is a key player in cellular metabolism and signaling.[14] Lactate is no longer considered merely a metabolic waste product but is recognized as a crucial energy source shuttled between cells and tissues (the "lactate shuttle" concept) and a signaling molecule that can influence immune responses, inflammation, and even epigenetic gene regulation through histone lactylation.[14][15] Therefore, the biological effects of this compound in vivo are likely influenced by its conversion to endogenous lactate and propanol.

References

- 1. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 616-09-1 [smolecule.com]

- 3. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. This compound, 616-09-1 [thegoodscentscompany.com]

- 6. nbinno.com [nbinno.com]

- 7. PROPYL (S)-(-)-LACTATE | 53651-69-7 [amp.chemicalbook.com]

- 8. This compound | 616-09-1 [chemnet.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. parchem.com [parchem.com]

- 12. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 13. n-Butyl lactate - Wikipedia [en.wikipedia.org]

- 14. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

Propyl Lactate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Propyl lactate, a lactate ester, is gaining increasing attention within the pharmaceutical and chemical industries due to its favorable safety profile, biodegradability, and versatile solvent properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, analytical methods, and applications in drug development, with a particular emphasis on its role as a green solvent.

Chemical Identity

CAS Number: 616-09-1[1]

Synonyms: this compound has numerous synonyms, reflecting its chemical structure and common usage. These include:

-

n-Propyl lactate[1]

-

Propanoic acid, 2-hydroxy-, propyl ester[1]

-

Lactic acid, propyl ester[2]

-

(±)-n-Propyl lactate[2]

-

2-Hydroxypropanoic acid propyl ester[2]

-

Propyl 2-hydroxypropanoate[1]

-

Purasolv NPL[2]

-

Lactic Acid n-Propyl Ester[1]

Physicochemical Properties

This compound is a colorless, transparent liquid with a slightly sweet taste.[3] It is characterized by its miscibility with water and various organic solvents.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Boiling Point | 169 °C | [4] |

| Melting Point | 1 °C | [2] |

| Density | 1.0035 g/cm³ | [2] |

| Flash Point | 68 °C | [4] |

| Refractive Index | 1.42 | [4] |

| Water Solubility | Completely miscible | [4] |

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of lactic acid with propanol. This reaction is typically catalyzed by an acid.

Experimental Protocol: Fischer Esterification of Lactic Acid with Propanol

This protocol is a representative method for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

-

Lactic acid (88-92% aqueous solution)

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene (for azeotropic removal of water)

-

Anhydrous sodium acetate (for neutralization)

-

Dean-Stark apparatus

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and reflux condenser, combine lactic acid, n-propanol in a molar excess, a small amount of benzene, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with benzene.

-

Continuously remove the lower aqueous layer from the trap to drive the reaction to completion.

-

Monitor the reaction progress by observing the cessation of water formation.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acidic catalyst by adding anhydrous sodium acetate and stirring.

-

Set up the apparatus for fractional distillation.

-

Distill off the excess n-propanol and benzene.

-

Purify the remaining crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development

This compound's low toxicity and excellent solvency make it a promising excipient in pharmaceutical formulations.[2] It is particularly explored as a green solvent, offering a more environmentally friendly alternative to traditional organic solvents.

Solvent for Drug Delivery Systems

This compound is being investigated as a solvent in various drug delivery systems, including oral, topical, and transdermal formulations. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble drugs, makes it a valuable tool for enhancing drug solubility and bioavailability.[2]

Role in Transdermal Drug Delivery

In the formulation of transdermal drug delivery systems (TDDS), solvents are crucial for dissolving the drug and enhancing its permeation through the skin. This compound can act as a solvent and a potential penetration enhancer. The general workflow for developing a matrix-type transdermal patch is outlined below.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques, primarily gas chromatography (GC).

Experimental Protocol: Gas Chromatography (GC) Analysis of this compound

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., DB-17MS or equivalent).

Reagents:

-

High-purity helium or nitrogen as the carrier gas.

-

High-purity hydrogen and air for the FID.

-

This compound standard of known purity.

-

Suitable solvent for sample dilution (e.g., acetone or methylene chloride).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 290 °C.

-

Hold at 290 °C for 10 minutes.

-

-

Carrier Gas Flow Rate: 1 mL/min.

-

Injection Volume: 1 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations to create a calibration curve.

-

Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration that falls within the range of the calibration standards.

-

Analysis: Inject the standard solutions and the sample solution into the GC.

-

Quantification: Identify the this compound peak in the chromatogram based on its retention time. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Metabolic Pathway

While this compound is primarily used as an excipient, understanding its potential metabolic fate is important. Esters are generally hydrolyzed in the body by esterases to their corresponding acid and alcohol. Therefore, it is anticipated that this compound would be hydrolyzed to lactic acid and n-propanol, both of which are endogenous or readily metabolized substances. A more novel approach to producing lactate esters is through microbial biosynthesis, which involves engineering metabolic pathways in microorganisms like E. coli.

Toxicology and Safety

Lactate esters, including this compound, are generally considered to have low toxicity.[2] This is a key advantage for their use in pharmaceutical and consumer products.

Acute Toxicity:

-

Lactate esters generally have an oral LD50 greater than 2000 mg/kg.[5]

-

The inhalation LC50 is typically above 5000 mg/m³.[5]

Irritation:

-

This compound may be a potential eye and skin irritant.[5]

-

It is not generally considered to be a skin sensitizer.[5]

Systemic Toxicity:

-

Lactate esters do not appear to cause systemic toxicity, except at very high concentrations.[5]

GHS Hazard Statements:

-

Some classifications indicate potential for causing serious eye damage (H318) and respiratory irritation (H335).[1]

Overall, with appropriate handling and at the concentrations typically used in formulations, this compound is considered to have a favorable safety profile.

This compound is a versatile and promising chemical for the pharmaceutical industry. Its properties as a biodegradable, low-toxicity solvent make it an attractive alternative to conventional solvents, aligning with the principles of green chemistry. For researchers and drug development professionals, this compound offers a valuable tool for formulating a wide range of products, particularly for enhancing the delivery of poorly soluble drugs. Further research into its applications and a deeper understanding of its interactions within complex formulations will continue to expand its utility in the development of safe and effective medicines.

References

- 1. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbial biosynthesis of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial biosynthesis of lactate esters (Journal Article) | OSTI.GOV [osti.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Propyl Lactate from Lactic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of propyl lactate, a valuable ester with applications as a green solvent and a key intermediate in the pharmaceutical and chemical industries. This document details the prevalent synthesis methodologies, focusing on the direct esterification of lactic acid with n-propanol. It includes detailed experimental protocols, comparative data on catalytic systems, and process optimization strategies, presented to meet the technical demands of research and development professionals.

Introduction

This compound (n-propyl 2-hydroxypropanoate) is an organic ester characterized by its biodegradability, low toxicity, and excellent solvency power. It is synthesized from renewable resources, primarily through the esterification of lactic acid with n-propanol. The reaction is a reversible equilibrium process, necessitating the use of catalysts and often strategies to remove water, a key byproduct, to drive the reaction toward high yields of the desired ester. This guide will explore the core chemical principles, practical experimental procedures, and analytical methods pertinent to the synthesis and purification of this compound.

Synthesis Methodologies

The primary route for synthesizing this compound is the Fischer-Speier esterification of lactic acid with n-propanol. Alternative methods, such as the alcoholysis of polylactic acid (PLA), also provide a pathway to this valuable ester.[1]

Direct Esterification

The direct esterification reaction is represented by the following chemical equation:

C₃H₆O₃ (Lactic Acid) + C₃H₈O (n-Propanol) ⇌ C₆H₁₂O₃ (this compound) + H₂O (Water)[1]

This equilibrium-limited reaction is typically catalyzed by strong acids. The choice of catalyst—homogeneous or heterogeneous—is a critical factor influencing reaction rates, yields, and the overall process economy.

Catalytic Systems: A Comparative Overview

The efficiency of this compound synthesis is highly dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts are effective, each presenting distinct advantages and disadvantages.

Homogeneous Catalysis

Strong mineral acids, such as sulfuric acid (H₂SO₄), are traditional and effective homogeneous catalysts for esterification.[2] They offer high reaction rates due to their excellent miscibility in the reaction medium. However, their use presents significant challenges, including equipment corrosion, difficulties in catalyst separation from the product, and the need for neutralization steps, which can generate substantial waste.[3][4]

Heterogeneous Catalysis

Solid acid catalysts, particularly sulfonic acid-functionalized ion-exchange resins like Amberlyst-15, have emerged as a prominent alternative to homogeneous catalysts.[5] These catalysts offer several advantages:

-

Ease of Separation : They can be easily removed from the reaction mixture by simple filtration.

-

Reusability : Heterogeneous catalysts can be regenerated and reused for multiple reaction cycles.

-

Reduced Corrosion : They are generally less corrosive to equipment than mineral acids.

-

Simplified Purification : The absence of a soluble acid catalyst simplifies the downstream purification process.[4]

The primary limitation of heterogeneous catalysts can be potential mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the active sites within the catalyst pores.[2]

Quantitative Comparison of Catalytic Systems

While direct comparative studies for this compound under identical conditions are scarce in the literature, the following tables summarize typical reaction parameters and outcomes for both homogeneous and heterogeneous systems based on data from related esterification reactions. Industrial applications of Fischer esterification for this compound have reported yields exceeding 90% under optimized conditions.[1]

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for Lactate Ester Synthesis

| Feature | Homogeneous Catalyst (e.g., H₂SO₄) | Heterogeneous Catalyst (e.g., Amberlyst-15) |

| Catalyst State | Liquid phase, soluble in reaction mixture | Solid phase, insoluble in reaction mixture |

| Activity | Generally high due to excellent reactant contact | High, but can be limited by mass transfer/diffusion |

| Selectivity | High | High |

| Separation | Difficult; requires neutralization and washing steps | Easy; simple filtration |

| Recyclability | Not practically recyclable | Recyclable over multiple cycles |

| Corrosion | High potential for equipment corrosion | Low corrosion potential |

| Thermal Stability | High | Limited by the polymer matrix (e.g., Amberlyst-15 < 120-140°C) |

| Environmental Impact | Generates salt waste from neutralization | More environmentally benign due to reusability and reduced waste |

Table 2: Optimized Reaction Conditions for this compound Synthesis via Esterification

| Parameter | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) |

| Catalyst Loading | 1-3 wt% of total reactants[2] | 1.2 - 3.9 wt% of total reactants |

| Molar Ratio (Propanol:Lactic Acid) | 1.5:1 to 3:1[2] | 1.1:1 to 2.8:1 |

| Temperature | 70 - 100°C[2] | 50 - 90°C[5] |

| Reaction Time | Several hours, dependent on conditions[1] | 4 - 8 hours, dependent on conditions |

| Typical Yield | >90% (with water removal)[1] | >80-90% (with water removal) |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is based on the principles of Fischer esterification with azeotropic water removal.

Materials:

-

Lactic acid (88-92% aqueous solution)

-

n-Propanol

-

Concentrated sulfuric acid (98%)

-

Toluene (or another suitable water entrainer)

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask (e.g., 500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add lactic acid, n-propanol (e.g., in a 1:2 molar ratio), toluene (approximately 40% of the total reactant volume), and a few boiling chips to the flask.

-

Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the flask.

-

Reaction : Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 4-6 hours).

-

Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing : Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the sulfuric acid and any unreacted lactic acid. (Caution: CO₂ evolution). Repeat until no more gas evolves.

-

Water or brine to remove any remaining salts.

-

-

Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal : Filter off the drying agent. Remove the toluene and any excess n-propanol using a rotary evaporator or by simple distillation.

-

Final Purification : Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis Using a Heterogeneous Catalyst (Amberlyst-15)

This protocol outlines the procedure for a batch reaction using a solid acid catalyst.

Materials:

-

Lactic acid (88-92% aqueous solution)

-

n-Propanol

-

Amberlyst-15 ion-exchange resin

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Preparation : If necessary, wash the Amberlyst-15 resin with distilled water and dry it in an oven at a temperature below its maximum operating temperature (e.g., 80-100°C) until a constant weight is achieved.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add lactic acid, n-propanol (e.g., in a 1.5:1 molar ratio), the dried Amberlyst-15 catalyst (2-4 wt% of reactants), and boiling chips.

-

Reaction : Heat the mixture to reflux (typically 80-90°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC or titration). The reaction is typically run for 4-8 hours.

-

Catalyst Recovery : After the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by filtration. The recovered catalyst can be washed, dried, and reused.

-

Workup : Transfer the filtrate to a separatory funnel. Wash the solution with a saturated sodium bicarbonate solution to remove any unreacted lactic acid, followed by a water or brine wash.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-propanol using a rotary evaporator or distillation.

-

Final Purification : Purify the crude this compound by vacuum distillation.

Process Intensification and Optimization

To overcome the equilibrium limitations of esterification, several process intensification strategies can be employed.

Reactive Distillation (RD)

Reactive distillation combines chemical reaction and distillation in a single unit. As the esterification proceeds in the reactive section of the column, the more volatile products (water and sometimes the ester/alcohol azeotrope) are continuously removed, shifting the equilibrium towards the product side. This can lead to very high conversions of lactic acid.[6][7] The column typically operates with the lactic acid fed near the top and the alcohol fed lower down, with the this compound product being removed from the bottom.[7]

Pervaporation

Pervaporation is a membrane-based separation technique that can be coupled with the esterification reactor to selectively remove water from the reaction mixture.[8][9] A hydrophilic membrane allows water to permeate through while retaining the organic reactants and product, thereby driving the reaction to higher conversions.[10] Studies on similar esterifications have shown that pervaporation can increase conversions significantly compared to a conventional batch reactor.[8]

Purification and Analysis

Purification Protocol

High-purity this compound is typically obtained through a multi-step purification process following the initial reaction.

-

Neutralization and Washing : The crude product is first washed with an aqueous solution of a weak base, such as sodium carbonate or bicarbonate, to remove the acid catalyst (if homogeneous) and unreacted lactic acid.[1] This is followed by washing with water or brine to remove residual salts.

-

Drying : The organic phase is dried using an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Distillation : The final and most critical step is fractional distillation under reduced pressure (vacuum distillation). This separates the this compound from less volatile impurities and any remaining n-propanol.

Analytical Methods

Monitoring the reaction progress and final product purity requires reliable analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the primary method for quantitative analysis of the reaction mixture. It allows for the separation and quantification of reactants (lactic acid, n-propanol), product (this compound), and potential byproducts.[11]

-

Titration : The consumption of lactic acid can be monitored by titrating aliquots of the reaction mixture with a standardized base (e.g., NaOH). This provides a measure of the acid conversion over time.

-

Karl Fischer Titration : This method is used to accurately determine the water content in the reaction mixture, which is crucial for kinetic studies and process monitoring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to confirm the structure of the synthesized this compound and to quantify the components of the reaction mixture.[12]

Visualizing the Process

Diagrams created using Graphviz help to visualize the reaction pathway and experimental workflows.

Fischer Esterification Pathway

// Nodes LacticAcid [label="Lactic Acid\n(C₃H₆O₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtonatedCarbonyl [label="Protonated\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; PropylLactate [label="this compound\n(C₆H₁₂O₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Water\n(H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst1 [label="H⁺\n(Catalyst)", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Catalyst2 [label="H⁺\n(Catalyst)", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {LacticAcid, Catalyst1} -> ProtonatedCarbonyl [label="+"]; {Propanol, ProtonatedCarbonyl} -> TetrahedralIntermediate [label="+ Attack"]; TetrahedralIntermediate -> PropylLactate [label="- H₂O"]; TetrahedralIntermediate -> Water [style=invis]; PropylLactate -> Catalyst2 [label="- H⁺", dir=back];

// Invisible edges for layout LacticAcid -> Propanol [style=invis]; Propanol -> ProtonatedCarbonyl [style=invis]; } Caption: The acid-catalyzed Fischer esterification mechanism for this compound synthesis.

General Experimental Workflow

// Nodes start [label="Start | Reactants & Catalyst", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction | Heat under Reflux\n(Water Removal)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup | { Catalyst Removal (Filtration) | Neutralization (Washing)}", shape=record]; purification [label="Purification | { Drying | Vacuum Distillation}", shape=record]; analysis [label="Analysis | GC-MS, NMR", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End | Pure this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> analysis; analysis -> end; } Caption: A generalized workflow for the synthesis and purification of this compound.

Logic Diagram: Homogeneous vs. Heterogeneous Catalysis

// Nodes Start [label="Choose Catalyst System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogeneous [label="Homogeneous (e.g., H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; Heterogeneous [label="Heterogeneous (e.g., Amberlyst-15)", fillcolor="#FBBC05", fontcolor="#202124"]; Hom_Pros [label="Pros:\n- High Activity\n- Low Cost", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Hom_Cons [label="Cons:\n- Corrosion\n- Difficult Separation\n- Waste Generation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; Het_Pros [label="Pros:\n- Easy Separation\n- Reusable\n- Low Corrosion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; Het_Cons [label="Cons:\n- Higher Initial Cost\n- Potential Mass\n Transfer Limits", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note];

// Edges Start -> Homogeneous; Start -> Heterogeneous; Homogeneous -> Hom_Pros [dir=none]; Homogeneous -> Hom_Cons [dir=none]; Heterogeneous -> Het_Pros [dir=none]; Heterogeneous -> Het_Cons [dir=none]; } Caption: Decision logic comparing homogeneous and heterogeneous catalysts.

Conclusion

The synthesis of this compound from lactic acid is a well-established process, with direct esterification being the most commercially viable route. The choice between homogeneous and heterogeneous catalysts represents a critical process design decision, balancing reaction efficiency with operational and environmental considerations. While sulfuric acid offers high activity, solid acid catalysts like Amberlyst-15 provide significant advantages in terms of catalyst recovery, reusability, and simplified product purification. Process intensification techniques such as reactive distillation offer a pathway to further enhance reaction conversion and process efficiency. The detailed protocols and comparative data provided in this guide serve as a foundational resource for the development, optimization, and scale-up of this compound synthesis in a research and industrial setting.

References

- 1. revistadechimie.ro [revistadechimie.ro]

- 2. jetir.org [jetir.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Experimental and Mathematical Analysis of the Kinetics of the Low-Waste Process of Butyl Lactate Synthesis [mdpi.com]

- 9. Kinetics study of propyl acetate synthesis reaction catalyzed by Amberlyst 15 | Semantic Scholar [semanticscholar.org]

- 10. US2420234A - Purification of lactic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. Kinetics of Alkyl Lactate Formation from the Alcoholysis of Poly(Lactic Acid) | MDPI [mdpi.com]

Propyl Lactate in Organic Synthesis: A Technical Guide for the Modern Laboratory

Abstract

Propyl lactate, the propyl ester of 2-hydroxypropanoic acid, is emerging from the shadow of its more common counterpart, ethyl lactate, as a versatile and sustainable tool in organic synthesis.[1] This technical guide provides an in-depth exploration of this compound's applications, moving beyond its identity as a mere solvent to its strategic use as a chiral building block and a key reactant. We will dissect its physicochemical properties, explore its role in promoting green chemistry principles, and provide detailed protocols for its synthesis and application in reactions critical to pharmaceutical and fine chemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound to innovate within the laboratory.

Introduction: Understanding this compound

This compound (IUPAC name: propyl 2-hydroxypropanoate) is a colorless, transparent liquid characterized by a mild, slightly sweet odor.[2][3] As an ester of lactic acid, a ubiquitous natural product, it is inherently biodegradable and exhibits low toxicity, positioning it as a prime candidate for greener chemical processes.[][5] Its molecular structure, featuring both an ester and a secondary alcohol functional group, along with a chiral center, is the source of its diverse utility in organic synthesis.[1]

The (S)-enantiomer, in particular, is a valuable intermediate derived from the fermentation of renewable resources, making it a key component in the bio-based economy.[6] Its role as a chemical intermediate is pivotal for creating more complex and high-value compounds, especially in pharmaceutical development where stereochemistry is paramount.[6]

Physicochemical Properties

A thorough understanding of a compound's physical properties is essential for its effective application. The properties of this compound make it a suitable replacement for more hazardous conventional solvents in various applications.

| Property | Value | Source(s) |

| CAS Number | 616-09-1 (racemic) | [3] |

| 53651-69-7 ((S)-enantiomer) | [6] | |

| Molecular Formula | C₆H₁₂O₃ | [3][7] |

| Molecular Weight | 132.16 g/mol | [3][7] |

| Appearance | Colorless, clear liquid | [2][8] |

| Boiling Point | 170-174.2 °C @ 760 mmHg | [1][8] |

| Melting Point | ~1 °C | [] |

| Density | ~1.0035 g/cm³ @ 25 °C | [][8] |

| Flash Point | 62.78 °C (145.00 °F) | [8] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis and Core Reactivity

This compound is accessible through several synthetic routes and can participate in a range of fundamental organic reactions.

Primary Synthetic Routes

The two predominant methods for synthesizing this compound are classical Fischer esterification and the alcoholysis of polylactic acid (PLA).

-

Fischer Esterification : This is a direct acid-catalyzed condensation of lactic acid with propanol.[1] The reaction is an equilibrium process, and driving it towards the product often involves removing the water byproduct. Industrial applications using catalysts like sulfuric acid or heterogeneous catalysts such as Amberlyst ion-exchange resins can achieve yields exceeding 90%.[1]

-

Alcoholysis of Polylactic Acid (PLA) : As a method of chemical recycling, the depolymerization of PLA using propanol offers a sustainable route to this compound.[1][9] This process adds value to the PLA supply chain by converting polymer waste into a versatile green solvent and chemical intermediate.[9]

Fundamental Reactions

The functional groups of this compound dictate its reactivity:

-

Hydrolysis : The ester linkage can be cleaved by water under acidic or basic conditions to revert to lactic acid and propanol.[1]

-

Transesterification : this compound can react with other alcohols in the presence of a catalyst to form different lactate esters, a useful transformation for modifying properties or synthesizing specific target molecules.[1]

Application as a Green Solvent

The drive towards sustainable chemistry has highlighted the need for environmentally benign solvents. This compound, much like its ethyl analog, is an excellent candidate due to its biodegradability, low toxicity, high solvency power, and derivation from renewable resources.[][10] Its high boiling point makes it suitable for reactions requiring elevated temperatures, offering an alternative to traditional polar aprotic solvents like DMF or DMSO.[11]

Role in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, essential for forming carbon-carbon and carbon-heteroatom bonds.[12][13] The solvent plays a critical, albeit often complex, role by dissolving the reactants, catalyst, and base, and influencing the stability and reactivity of catalytic intermediates.[12][14]

While many studies focus on ethyl lactate, the similar properties of this compound suggest its utility in these transformations.[15] Its polarity can help dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄) and stabilize charged intermediates in the catalytic cycle.

Application as a Chiral Building Block

The pharmaceutical industry's demand for single-enantiomer drugs has made the synthesis of chiral building blocks a critical area of research.[16][17] this compound, particularly (S)-propyl lactate, serves as an invaluable chiral intermediate.[6] Its pre-existing stereocenter can be incorporated into a target molecule, avoiding the need for asymmetric induction or chiral resolution later in the synthetic sequence. This "chiral pool" approach is both efficient and economical.[16]

The synthetic strategy often involves modifying the ester or hydroxyl group while preserving the integrity of the stereocenter. For example, the hydroxyl group can be protected, followed by transformation of the ester into other functional groups, or vice-versa.

The use of lactate-derived ketones in stereoselective aldol reactions further highlights the utility of this scaffold.[18][19] By building upon the chiral core of lactate, chemists can construct complex architectures with multiple contiguous stereocenters with high diastereoselectivity.[19]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Lactic Acid (88% aqueous solution)

-

n-Propanol

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus, round-bottom flask, heating mantle, reflux condenser, separatory funnel, distillation setup.

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add lactic acid (1.0 mol) and n-propanol (3.0 mol, excess). Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the flask while stirring.

-

Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it forms, driving the equilibrium toward the ester product. Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling in a Lactate Ester Solvent

This protocol is adapted for the use of this compound as a green solvent in a common cross-coupling reaction.

Materials:

-

Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)

-

Arylboronic Acid (e.g., Phenylboronic acid, 1.2 mmol)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

This compound (as solvent, 5 mL)

-

Schlenk flask, magnetic stirrer, heating plate, inert atmosphere (Nitrogen or Argon).

Procedure:

-

Vessel Preparation: Add the aryl halide, arylboronic acid, palladium catalyst, and base to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add this compound to the flask.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

While this compound is considered to have low toxicity, standard laboratory safety precautions should always be observed.[][5] It may cause respiratory irritation and serious eye damage in concentrated forms.[3] It is a flammable liquid and vapor.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place away from heat and sources of ignition.

-

Environmental: this compound is readily biodegradable, suggesting minimal environmental concern from proper disposal.[5]

Conclusion

This compound represents a compelling convergence of functionality and sustainability in organic synthesis. Its identity as a biodegradable, low-toxicity solvent positions it as a key player in the adoption of greener laboratory practices. Furthermore, its utility as a readily available chiral building block provides an efficient and strategic advantage in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. As researchers continue to prioritize both performance and environmental responsibility, the applications of this compound are poised for significant expansion, making it an indispensable tool for the modern synthetic chemist.

References

- 1. Buy this compound | 616-09-1 [smolecule.com]

- 2. This compound - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. This compound, (+-)- | C6H12O3 | CID 92821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. This compound, 616-09-1 [thegoodscentscompany.com]

- 9. Methanolysis of Poly(lactic Acid) Using Catalyst Mixtures and the Kinetics of Methyl Lactate Production | MDPI [mdpi.com]

- 10. pcimag.com [pcimag.com]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

Propyl Lactate: A Comprehensive Technical Guide for the Modern Laboratory

An In-depth Whitepaper on a Promising Green Solvent for Researchers, Scientists, and Drug Development Professionals

Propyl lactate is emerging as a versatile and environmentally conscious solvent, offering a compelling alternative to traditional, often hazardous, organic solvents. Derived from renewable resources, this bio-based solvent aligns with the principles of green chemistry, presenting opportunities for more sustainable practices in research, development, and manufacturing. This technical guide provides a thorough examination of this compound, encompassing its physicochemical properties, synthesis, applications, safety profile, and detailed experimental methodologies.

Core Properties of this compound

This compound (C₆H₁₂O₃) is the ester formed from the reaction of lactic acid and n-propanol. It is a colorless liquid with a mild, fruity odor. Its favorable characteristics, including biodegradability and low toxicity, make it an attractive option for a wide range of applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underscore its potential as a versatile solvent with a relatively high boiling point and good water miscibility.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Mild, fruity | [3] |

| Boiling Point | 170-174.2 °C | [4][5] |

| Melting Point | -14 °C | [6] |

| Density | 1.0035 g/cm³ @ 20 °C | [3] |

| Flash Point | 62.7 °C (145 °F) | [5][7] |

| Vapor Pressure | 1.1 hPa @ 20 °C | [6] |

| Water Solubility | Miscible | [8] |

Solvency Characteristics: Hansen Solubility Parameters

| Hansen Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | ~16.2 |

| δP (Polar) | ~7.0 |

| δH (Hydrogen Bonding) | ~11.8 |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of lactic acid with n-propanol, catalyzed by a strong acid.[6] This reversible reaction can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Fischer Esterification Reaction

The overall chemical equation for the synthesis of this compound is:

CH₃CH(OH)COOH + CH₃CH₂CH₂OH ⇌ CH₃CH(OH)COOCH₂CH₂CH₃ + H₂O (Lactic Acid + n-Propanol ⇌ this compound + Water)

Detailed Experimental Protocol for this compound Synthesis

The following protocol is adapted from a standard Fischer esterification procedure and is suitable for the laboratory-scale synthesis of this compound.[6][12][13]

Materials:

-

Lactic acid (85-90% aqueous solution)

-

n-Propanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene (or another suitable azeotroping agent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine lactic acid and a molar excess of n-propanol (e.g., 1.5 to 2 equivalents). Add a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and collecting at the bottom, while the toluene overflows back into the reaction flask. Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted lactic acid. Be cautious of CO₂ evolution.

-

Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

-

Applications of this compound as a Green Solvent

This compound's favorable properties make it a suitable green solvent in a variety of applications, including organic synthesis, coatings, and cleaning formulations.

Organic Synthesis

This compound can serve as a reaction medium for various organic transformations. Its polar nature and hydrogen bonding capability can influence reaction rates and selectivities.

Experimental Workflow: General Procedure for an Organic Reaction in this compound

-

Reactant Dissolution: Dissolve the starting materials in this compound at the desired concentration in a suitable reaction vessel.

-

Reagent/Catalyst Addition: Add any necessary reagents or catalysts to the reaction mixture.

-

Reaction Conditions: Heat or cool the reaction mixture to the desired temperature and monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC).

-

Product Isolation: Upon completion, the product can be isolated through various methods depending on its properties. Common techniques include:

-

Extraction: If the product is less soluble in water than in an immiscible organic solvent, the reaction mixture can be diluted with water and the product extracted.

-

Crystallization: If the product is a solid and has lower solubility in a co-solvent, it can be precipitated by adding an anti-solvent.

-

Distillation: If the product is volatile, it can be separated from the higher-boiling this compound by distillation.

-

-

Solvent Recovery: The this compound can often be recovered and purified for reuse, further enhancing the green credentials of the process.

Drug Development and Formulations

Due to its low toxicity and good solvency for a range of active pharmaceutical ingredients (APIs), this compound is being explored as a solvent and carrier in pharmaceutical formulations.[8] Its biocompatibility makes it a promising candidate for topical and potentially other drug delivery systems.

Safety and Environmental Profile

This compound is recognized for its favorable safety and environmental characteristics, particularly when compared to conventional petrochemical-based solvents.

Toxicity Profile

This compound exhibits low acute toxicity. A summary of available toxicity data for lactate esters is provided in Table 3. It is important to note that while specific data for this compound may be limited, the general trend for lactate esters indicates a low order of toxicity.[14][15][16]

| Toxicity Endpoint | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | [14][15][16] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | [8] |

| Acute Inhalation LC₅₀ | Rat | > 5000 mg/m³ | [14][15][16] |

This compound is considered a skin and eye irritant.[17] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the substance.

Ecotoxicity

This compound is readily biodegradable and has a low potential for bioaccumulation, making it an environmentally preferable choice.[4] Ecotoxicity data is summarized in Table 4.

| Organism | Test | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | 48h Immobilization | EC₅₀ | 0.27 - 0.38 mg/L | [5][18] |

| Selenastrum capricornutum (Green Algae) | 72h Growth Inhibition | EC₅₀ | 0.5 mg/L | [19] |

| Brachydanio rerio (Zebrafish) | 96h Acute Toxicity | LC₅₀ | > 100 mg/L | [20] |

Biodegradability

Lactate esters, including this compound, are readily biodegradable, breaking down into naturally occurring substances.[4] This property significantly reduces their environmental persistence and impact compared to many traditional solvents.

Conclusion

This compound presents a compelling case as a green solvent for a wide array of applications in research and industry. Its derivation from renewable resources, combined with its low toxicity, biodegradability, and effective solvency, positions it as a sustainable alternative to conventional solvents. While further research will continue to expand its applications, the data presented in this guide provides a solid foundation for its adoption in modern, environmentally conscious laboratories. The detailed protocols and data tables offer practical guidance for researchers and drug development professionals looking to incorporate greener chemical practices into their work.

References

- 1. researchgate.net [researchgate.net]

- 2. oral ld50 values: Topics by Science.gov [science.gov]

- 3. ENVIRONMENTAL [oasis-lmc.org]

- 4. The ecotoxicity and the biodegradability of lactic acid, alkyl lactate esters and lactate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemview.epa.gov [chemview.epa.gov]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Acute oral LD50: Significance and symbolism [wisdomlib.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. kinampark.com [kinampark.com]

- 12. benchchem.com [benchchem.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. daikinchemicals.com [daikinchemicals.com]

- 15. Safety assessment of lactate esters. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Safety assessment of lactate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Surfactant (Genapol OX-80) toxicity to Selenastrum capricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

n-Propyl Lactate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of n-propyl lactate. The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, process development, and safety assessments. This document summarizes key quantitative data in structured tables, details standard experimental methodologies for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

n-Propyl lactate, also known as propyl 2-hydroxypropanoate, is a colorless liquid with a mild, fruity odor. It is an ester of lactic acid and n-propanol. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | propyl 2-hydroxypropanoate |

| Synonyms | Lactic acid n-propyl ester, Propyl lactate |

| CAS Number | 616-09-1[1][2][3] |

| Molecular Formula | C₆H₁₂O₃[1][3][4] |

| Molecular Weight | 132.16 g/mol [5][6] |

| SMILES | CCCOC(=O)C(C)O[4][5] |

| InChI Key | ILVGAIQLOCKNQA-UHFFFAOYSA-N[4][5] |

Quantitative Physical Properties

The following tables summarize the key physical properties of n-propyl lactate, providing a range of reported values from various sources.

Thermal Properties

| Property | Value | Temperature (°C) | Pressure |

| Boiling Point | 166 - 174.2 °C[5][7] | - | 760 mmHg |

| Melting Point | -14 °C to 1 °C[4][5][7][8] | - | - |

| Flash Point | 62.7 - 69 °C[1][3][8] | - | - |

Density and Refractive Index

| Property | Value | Temperature (°C) |

| Density | 0.980 - 1.024 g/cm³[4][5][7][8] | 20 - 25 |

| Refractive Index | 1.409 - 1.427[1][3][7][8] | 20 |

Solubility and Vapor Pressure

| Property | Value | Temperature (°C) |

| Solubility in Water | Slightly soluble to completely miscible[1][2][7][9] | 25 |

| Vapor Pressure | 0.38 mmHg[1][3][5][7] | 25 |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic liquids like n-propyl lactate are outlined below. These are based on standard laboratory procedures and established testing methods.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary method.

Procedure:

-

A small amount of n-propyl lactate is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.

-

The temperature is slowly increased.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[3]

Determination of Density (Digital Density Meter - ASTM D4052)

The density of a liquid can be accurately determined using a digital density meter, following a standard test method like ASTM D4052.[8] This method is based on the principle of an oscillating U-tube.

Procedure:

-

The digital density meter is calibrated using two reference standards of known density, typically dry air and deionized water.

-

A small volume of n-propyl lactate is injected into the oscillating U-tube of the instrument.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is calculated from the oscillation period and the calibration constants. The measurement is temperature-controlled.

Determination of Flash Point (Tag Closed-Cup Tester - ASTM D56)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Tag Closed-Cup method (ASTM D56) is a standard procedure for determining the flash point of volatile liquids.[1]

Procedure:

-

A specified volume of n-propyl lactate is placed in the test cup of the Tag Closed-Cup apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source (a small flame) is applied through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. ASTM D4052 - eralytics [eralytics.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. ASTM D56 - eralytics [eralytics.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.astm.org [store.astm.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Propyl Lactate: A Comprehensive Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of propyl lactate, a versatile and biodegradable solvent, across a range of common laboratory and industrial solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this compound in their work.

Core Concepts: Understanding the Solubility of this compound

This compound (C₆H₁₂O₃) is an ester of lactic acid and propanol. Its molecular structure, featuring both a polar hydroxyl (-OH) group and a moderately polar ester group, alongside a nonpolar propyl chain, imparts an amphiphilic character. This dual nature governs its solubility behavior, allowing it to interact favorably with a wide spectrum of solvents through various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The general principle of "like dissolves like" is a key determinant of its solubility profile.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25 °C) | Primary Interaction Mechanisms |

| Polar Protic | Water | H₂O | Miscible | 159.2 g/L[1] | Hydrogen bonding |

| Methanol | CH₃OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |

| Ethanol | C₂H₅OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |

| Isopropanol | C₃H₇OH | Highly Soluble[2] | Data not available | Hydrogen bonding, Dipole-dipole interactions | |

| Polar Aprotic | Acetone | C₃H₆O | Highly Soluble[2] | Data not available | Dipole-dipole interactions |

| Ethyl Acetate | C₄H₈O₂ | Highly Soluble[2] | Data not available | Dipole-dipole interactions | |

| Moderately Nonpolar | Toluene | C₇H₈ | Intermediate[2] | Data not available | van der Waals forces, Dipole-induced dipole interactions |

| Diethyl Ether | (C₂H₅)₂O | Intermediate[2] | Data not available | Dipole-dipole interactions, van der Waals forces | |

| Nonpolar | Hexane | C₆H₁₄ | Limited[2] | Data not available | van der Waals forces |

| Cyclohexane | C₆H₁₂ | Limited[2] | Data not available | van der Waals forces |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of lactic acid with propanol, using an acid catalyst.

Materials:

-

Lactic acid

-

n-Propanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water, optional)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine lactic acid and an excess of n-propanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

If using a Dean-Stark apparatus for water removal, fill the side arm with toluene.

-

Assemble the reflux apparatus and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by techniques such as thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude this compound by distillation.

Determination of this compound Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (purified)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Syringe filters (solvent-compatible)

-

Analytical instrumentation for quantification (e.g., gas chromatography, HPLC, or refractometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature to allow any undissolved this compound to settle. Centrifugation can be used to facilitate this separation.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any suspended particles.

-

Accurately dilute the filtered solution with the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100mL, mol/L, or as a mole fraction.

Mandatory Visualizations

Caption: Fischer Esterification Workflow for this compound Synthesis.

Caption: Experimental Workflow for Solubility Determination.

References

Propyl Lactate as a Flavoring Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of propyl lactate, an ester of lactic acid and propanol, and its application as a flavoring agent in food science. This document covers its chemical and sensory properties, synthesis, analytical methodologies, and the biological pathways governing its perception.

Introduction

This compound (Propyl 2-hydroxypropanoate) is a colorless liquid recognized for its pleasant, fruity aroma and slightly sweet taste.[1] As an ester, it belongs to a large class of volatile compounds that are primary contributors to the natural aroma of many fruits and fermented products.[2] In the food industry, it is utilized to impart or modify flavor profiles in a variety of products, particularly beverages.[1][2] Beyond its role as a flavoring agent, this compound also serves as a biodegradable solvent in the pharmaceutical and cosmetic industries, valued for its low toxicity.[3] This guide details the technical specifications and scientific protocols relevant to its use in food applications.

Chemical and Physical Properties

This compound is a chiral molecule and exists as a racemate in most commercial preparations. Its physical and chemical characteristics are crucial for its application in food systems, influencing its volatility, solubility, and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| CAS Number | 616-09-1 | [4] |

| Appearance | Colorless, clear liquid | [5] |

| Density | 1.000 - 1.006 g/cm³ @ 25°C | [6][7] |

| Boiling Point | 169-174 °C @ 760 mmHg | [3][5] |

| Flash Point | ~63 °C (145 °F) | [6] |

| Refractive Index | 1.414 - 1.420 @ 20°C | [6] |

| Solubility | Miscible with water and alcohol | [3][5] |

| Vapor Pressure | 0.38 mmHg @ 25°C (est.) | [5] |

Synthesis of this compound

This compound is commercially produced primarily through the direct esterification of lactic acid with propanol. Alternative methods include fermentation-based routes and the alcoholysis of polylactic acid (PLA).[3]

Synthesis Workflow

The most common industrial synthesis method is the Fischer-Speier esterification. This process involves reacting lactic acid with propanol in the presence of an acid catalyst.

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a representative lab-scale synthesis of this compound.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add lactic acid (1.0 mol) and n-propanol (1.2 mol, slight excess).

-

Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol).

-

Reaction : Heat the mixture to reflux (approximately 95-100°C) and maintain for several hours. Industrial applications report reaction times of several hours to achieve yields exceeding 90%.[3]

-